molecular formula C15H24N2O2 B2630660 1-[4-(4-Methoxyphenoxy)butyl]piperazine CAS No. 401805-19-4

1-[4-(4-Methoxyphenoxy)butyl]piperazine

Cat. No.: B2630660
CAS No.: 401805-19-4
M. Wt: 264.369
InChI Key: XQJUXMWLLLMGRY-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)butyl]piperazine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.369. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-14-4-6-15(7-5-14)19-13-3-2-10-17-11-8-16-9-12-17/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJUXMWLLLMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Chemistry of 1 4 4 Methoxyphenoxy Butyl Piperazine

Methodologies for Constructing the Piperazine (B1678402) Core

The piperazine ring is a common heterocyclic scaffold in numerous biologically active compounds. nih.govontosight.ai Its synthesis can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing piperazine molecule.

The construction of the piperazine ring from non-cyclic starting materials is a fundamental strategy in heterocyclic chemistry. One of the classical and widely used methods involves the cyclization of a suitable aniline (B41778) with a reagent that provides a bis(2-haloethyl)amine or a diethanolamine (B148213) fragment. nih.govresearchgate.net For instance, an aniline derivative can react with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diglyme (B29089) to form the N-arylpiperazine ring. researchgate.net This approach builds the piperazine ring directly onto an aromatic precursor.

Another established route utilizes diethanolamine as the starting material. core.ac.uk Diethanolamine can be treated with hydrobromic acid to generate the corresponding bis(2-bromoethyl)amine (B3022162) in situ, which then cyclizes upon reaction with an appropriate amine, such as p-anisidine, to yield the N-arylpiperazine core. core.ac.uk This "one-pot" method avoids the isolation of the carcinogenic bis(2-chloroethyl)amine intermediate. core.ac.uk

PrecursorReagentDescriptionReference
Aniline DerivativeBis(2-chloroethyl)amineDirect cyclization to form an N-arylpiperazine. The reaction involves nucleophilic substitution of the aniline nitrogen onto the two electrophilic chloroethyl groups. researchgate.net researchgate.net
DiethanolamineHydrobromic Acid (HBr) / p-AnisidineAn in-situ, one-pot synthesis where diethanolamine is first converted to bis(2-bromoethyl)amine hydrobromide, which then reacts with an aniline (like p-anisidine) to form the piperazine ring. core.ac.uk core.ac.uk
Primary AminesNitrosoalkenesA method involving sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups to form the piperazine scaffold. researchgate.net researchgate.net

Alternatively, and more commonly for creating unsymmetrically disubstituted piperazines like the target compound, the synthesis starts with piperazine itself or a monosubstituted piperazine. The subsequent N-substitution reactions are then carried out to introduce the desired groups.

For attaching an aryl group (which is not directly part of the target molecule's final structure but is a common strategy for related compounds), methods include palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. nih.govorganic-chemistry.org

For the introduction of the alkyl chain, which is directly relevant to the synthesis of 1-[4-(4-Methoxyphenoxy)butyl]piperazine, the primary method is nucleophilic substitution. mdpi.com This involves the reaction of a piperazine nitrogen with an alkyl halide or sulfonate. mdpi.com In this case, piperazine (or a protected version like N-Boc-piperazine) would be reacted with a 4-(4-methoxyphenoxy)butyl halide. Another key strategy is reductive amination, where a piperazine reacts with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Substitution TypeMethodologyDescriptionReference
N-AlkylationNucleophilic SubstitutionReaction of a piperazine with an alkyl halide (e.g., chloride, bromide) or sulfonate. This is a highly common and direct method for forming N-C bonds. mdpi.com mdpi.com
N-AlkylationReductive AminationReaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new N-C bond. mdpi.com mdpi.com
N-ArylationBuchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and piperazine. It is a powerful method for forming N-aryl bonds. nih.govorganic-chemistry.org nih.govorganic-chemistry.org
N-ArylationSNAr ReactionAromatic Nucleophilic Substitution occurs when piperazine displaces a leaving group on an electron-deficient aromatic ring. nih.gov nih.gov

Approaches to Introducing the 4-Methoxyphenoxy Moiety

The formation of the ether linkage is most commonly achieved via the Williamson ether synthesis. numberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. numberanalytics.comnumberanalytics.com In the context of synthesizing the target molecule, this would typically involve the reaction of 4-methoxyphenol (B1676288) with a 1,4-dihalobutane (e.g., 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane) under basic conditions. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks one of the electrophilic carbons of the dihalobutane, displacing a halide and forming the ether bond. jocpr.com This creates the key intermediate, 4-(4-methoxyphenoxy)butyl halide.

Acid-catalyzed etherification is another, though less common, method for this specific transformation. numberanalytics.com This typically involves the reaction of two alcohols or an alcohol and an alkene under acidic conditions.

The synthesis relies on the use of a pre-functionalized phenol, specifically 4-methoxyphenol. This commercially available precursor provides the methoxy-substituted aromatic ring required for the final structure. The key is to selectively react the hydroxyl group of 4-methoxyphenol to form the ether linkage without disturbing the methoxy (B1213986) group. As described above, this is typically achieved through Williamson ether synthesis, where the phenolic proton is selectively removed due to its higher acidity compared to other protons in the molecule, allowing for the formation of the phenoxide nucleophile. jocpr.comcore.ac.uk The choice of base and reaction conditions is crucial to ensure efficient and clean conversion.

Formation of the Butyl Linker Chain

The four-carbon butyl chain acts as a flexible spacer connecting the piperazine ring and the 4-methoxyphenoxy group. The introduction of this linker is typically accomplished via N-alkylation of piperazine.

A highly convergent and efficient strategy involves a two-step sequence:

Synthesis of the Linker-Aryl Ether Intermediate: First, 4-methoxyphenol is reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a base (e.g., K₂CO₃) to form 1-(4-bromobutoxy)-4-methoxybenzene (B1271672). This is a classic Williamson ether synthesis. jocpr.com

N-Alkylation: The resulting 1-(4-bromobutoxy)-4-methoxybenzene is then used as an alkylating agent to react with piperazine. The nucleophilic secondary amine of piperazine attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the final product, this compound. mdpi.com This reaction is often carried out in a suitable solvent like DMF or acetonitrile, frequently with a base to scavenge the HBr byproduct. jocpr.comgoogle.com

This sequential approach is generally preferred as it avoids potential side reactions, such as the dialkylation of piperazine by the 1,4-dihalobutane, which could lead to undesired polymeric materials or bis-piperazinylbutane products.

Reagent for Butyl LinkerReaction TypeDescriptionReference
1,4-Dihalobutane (e.g., 1,4-dibromobutane)Williamson Ether Synthesis followed by N-AlkylationThe dihalide first reacts with 4-methoxyphenol to form an intermediate, which then alkylates the piperazine ring. jocpr.com jocpr.com
1-Bromo-4-chlorobutaneSequential Nucleophilic SubstitutionThis reagent allows for selective reactions due to the different reactivities of the C-Br and C-Cl bonds, enabling more controlled stepwise synthesis. nih.gov
4-Bromobutyl phthalimideGabriel Synthesis Variant followed by N-AlkylationThis reagent can be used to first alkylate a phenoxide, followed by deprotection and reaction with a piperazine precursor, or to alkylate a pre-formed piperazine. researchgate.net researchgate.net

Alkylation Strategies for Chain Elongation

A common and straightforward method for the synthesis of this compound and its analogs is through the N-alkylation of a piperazine derivative. This typically involves the reaction of a mono-protected piperazine, such as N-Boc-piperazine, with a suitable electrophile containing the 4-(4-methoxyphenoxy)butyl moiety. The use of a protecting group is often essential to prevent dialkylation and ensure the synthesis of the desired mono-substituted product.

One general approach involves the reaction of N-acetylpiperazine with an appropriate alkylating agent, followed by hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net For the synthesis of the target compound, this would involve the alkylation of a piperazine with a 4-(4-methoxyphenoxy)butyl halide.

Alternatively, reductive amination can be employed. This method involves the reaction of a piperazine with an aldehyde, such as 4-(4-methoxyphenoxy)butanal, in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This strategy offers a high degree of control and avoids the formation of quaternary ammonium (B1175870) salts.

Table 1: Comparison of Alkylation Strategies

Strategy Reactants Key Features
Direct Alkylation Piperazine (or mono-protected piperazine) + 4-(4-methoxyphenoxy)butyl halide Simple procedure; risk of dialkylation without a protecting group.
Reductive Amination Piperazine + 4-(4-methoxyphenoxy)butanal + Reducing Agent High selectivity for mono-alkylation; avoids over-alkylation.

Coupling Reactions Involving Butyl-Containing Intermediates

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the C-N bond between an aryl group and the piperazine nitrogen. While this is more commonly used for the synthesis of N-arylpiperazines, variations of this methodology can be adapted. organic-chemistry.org For the synthesis of this compound, a more direct approach is often favored. However, for analogs where the phenoxy group is replaced by other aromatic systems, Suzuki-type cross-coupling reactions can be employed to construct the aryl-piperazine bond. researchgate.net

A prevalent strategy involves the nucleophilic substitution of a halogen on a butyl chain attached to the phenoxy moiety with piperazine. For instance, 1-bromo-4-(4-methoxyphenoxy)butane can be reacted with an excess of piperazine to yield the target compound. The use of excess piperazine helps to minimize the formation of the dialkylated byproduct.

Derivatization Strategies for Analog Development

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.

Modification of the Piperazine Nitrogen Atom for Structural Variation

The secondary amine of the piperazine ring is a key site for derivatization. A wide array of substituents can be introduced at this position to modulate the compound's polarity, basicity, and steric bulk, which in turn can significantly impact its biological activity. Common modifications include the introduction of alkyl, aryl, acyl, and sulfonyl groups.

For example, N-alkylation can be achieved by reacting this compound with various alkyl halides. nih.gov N-arylation can be accomplished through coupling reactions, such as the Buchwald-Hartwig amination, with different aryl halides. researchgate.netbenthamopenarchives.com Furthermore, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides are common methods to introduce amide and sulfonamide functionalities, respectively.

Table 2: Examples of Piperazine Nitrogen Modifications and Their Rationale

Modification Type Reagents Rationale for Variation
N-Alkylation Alkyl halides, Aldehydes (reductive amination) Modulate basicity and lipophilicity.
N-Arylation Aryl halides (e.g., Buchwald-Hartwig coupling) Introduce aromatic interactions with biological targets. researchgate.netbenthamopenarchives.com
N-Acylation Acid chlorides, Anhydrides Introduce hydrogen bond acceptors and modulate basicity.

Substituent Variation on the Phenoxy Ring for Structure-Activity Relationship (SAR) Studies

The electronic and steric properties of the phenoxy ring can be fine-tuned by introducing various substituents. This allows for a detailed investigation of the SAR, providing insights into the interactions of this part of the molecule with its biological target. Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro, cyano) at different positions on the phenyl ring.

The synthesis of these analogs typically starts with the corresponding substituted phenol, which is then elaborated to the final compound. The impact of these substitutions on biological activity is often evaluated through in vitro binding or functional assays. For many arylpiperazine derivatives, the nature and position of the substituent on the aromatic ring have been shown to be critical for receptor affinity and selectivity. mdpi.com

Table 3: Impact of Phenoxy Ring Substitution on Activity (Hypothetical SAR based on general principles for arylpiperazines)

Substituent (Position) Electronic Effect Potential Impact on Biological Activity
Methoxy (para) Electron-donating May enhance binding through hydrogen bonding or electronic interactions.
Chloro (meta) Electron-withdrawing, Halogen bonding potential Can alter binding affinity and metabolic stability.
Nitro (ortho) Strong electron-withdrawing May significantly alter electronic properties and steric profile.

Alterations of the Butyl Chain Length and Branching in Ligand Design

The four-carbon alkyl chain, or "butyl linker," plays a crucial role in positioning the piperazine and phenoxy moieties in the correct orientation for interaction with a biological target. The length and flexibility of this linker can significantly influence binding affinity and selectivity. mdpi.com

SAR studies often involve the synthesis of analogs with varying chain lengths (e.g., ethyl, propyl, pentyl) to determine the optimal distance between the two terminal groups. Additionally, the introduction of branching on the alkyl chain can restrict conformational flexibility, which may lead to an increase in potency and selectivity by favoring a specific binding conformation.

The synthesis of these analogs can be achieved by using the appropriately modified alkylating agents in the synthetic schemes described in section 1.3.1. The biological evaluation of these modified compounds provides valuable information on the spatial requirements of the binding site. In studies of related long-chain arylpiperazines, the length of the alkyl spacer has been shown to be a critical determinant of receptor affinity. mdpi.comnih.gov

Table 4: Influence of Butyl Chain Modification on Ligand Properties

Modification Rationale Potential Consequences
Chain Length Variation (n=2, 3, 5, etc.) To optimize the distance between pharmacophoric elements. mdpi.com Shorter or longer chains may result in decreased or increased binding affinity depending on the target. nih.gov
Introduction of Branching (e.g., methyl group) To restrict conformational freedom and probe steric tolerance of the binding pocket. May lead to increased potency and selectivity if the constrained conformation is the bioactive one.

Lack of Publicly Available Research Data Prevents Detailed Structural Analysis of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant absence of detailed research findings for the chemical compound this compound. While the compound is commercially available and its basic chemical information, such as its molecular formula (C₁₅H₂₄N₂O₂) and CAS number (401805-19-4), is documented, there is no publicly available research detailing its structural elucidation or conformational analysis.

This lack of published data means that specific experimental results required to populate the requested article, including advanced spectroscopic characterization and X-ray crystallography, could not be located. Specifically, no dedicated studies were found that provide:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed proton (¹H) and carbon-¹³ (¹³C) NMR data, including chemical shifts, coupling constants, and through-space correlations, which are essential for confirming the compound's covalent structure.

Mass Spectrometry (MS): High-resolution mass spectrometry data for precise molecular mass determination or tandem mass spectrometry (MS/MS) data to analyze its fragmentation pathways.

Infrared (IR) Spectroscopy: An experimental IR spectrum to identify its characteristic functional group vibrations.

X-ray Crystallography: A crystal structure report, which would provide definitive information about its solid-state conformation, bond lengths, and bond angles.

Conformational Analysis: Published computational or experimental studies on the conformational dynamics of the piperazine ring specifically within the this compound molecule.

The strict requirement for the article to be based on "detailed research findings" and to adhere to a specific outline focused on these analytical techniques cannot be met without this foundational data. Generating content on this specific compound would necessitate speculation or the use of data from analogous but distinct molecules, which would not be scientifically accurate or adhere to the provided instructions.

Therefore, the generation of a scientifically rigorous and accurate article focusing solely on the structural elucidation and conformational analysis of this compound is not possible at this time due to the absence of the necessary primary research data in the public domain.

Structural Elucidation and Conformational Analysis of 1 4 4 Methoxyphenoxy Butyl Piperazine

Conformational Dynamics and Stereochemical Considerations

Rotational Isomerism of Side Chains

The side chains of 1-[4-(4-Methoxyphenoxy)butyl]piperazine possess significant conformational flexibility due to the presence of multiple single bonds. The free rotation around these bonds gives rise to various rotational isomers, or conformers, which differ in their spatial arrangement and potential energy. A comprehensive analysis of the rotational isomerism of these side chains is crucial for understanding the molecule's three-dimensional structure and its interactions in various chemical environments.

The bond between the piperazine (B1678402) nitrogen and the butyl chain (N-C1).

The three carbon-carbon single bonds within the butyl chain (C1-C2, C2-C3, C3-C4).

The bond connecting the butyl chain to the phenoxy oxygen (C4-O).

The bond between the phenoxy oxygen and the aromatic ring (O-Aryl).

The bond between the aromatic ring and the methoxy (B1213986) group's oxygen (Aryl-O).

The bond between the methoxy oxygen and the methyl group (O-CH3).

A detailed investigation of the rotational isomerism for this compound has not been specifically reported in the peer-reviewed scientific literature. Consequently, precise, experimentally determined or computationally calculated data on the torsion angles and the corresponding energy barriers for this exact molecule are not available. However, the conformational behavior can be understood by examining the fundamental principles of rotational isomerism in its constituent chemical fragments.

Butyl Chain Conformations:

The four-carbon butyl linker is a significant source of conformational diversity. The rotation around the central C2-C3 bond of an n-butane fragment is a classic example of rotational isomerism, leading to distinct, energetically different conformers. unacademy.com By analogy, the butyl chain in the subject molecule is expected to exhibit similar behavior.

Anti-periplanar (Anti) Conformation: This is typically the most stable conformer, where the C1-C2 and C3-C4 bonds are in the same plane but oriented in opposite directions (dihedral angle of ~180°). This arrangement minimizes steric hindrance.

Synclinal (Gauche) Conformations: These occur when the dihedral angle is approximately ±60°. Gauche conformers are generally higher in energy than the anti conformer due to van der Waals repulsion between adjacent groups. unacademy.com

Eclipsed Conformations: These are high-energy transition states where the bonds on adjacent carbon atoms are aligned, leading to maximum torsional and steric strain.

Methoxyphenoxy Group Conformations:

The methoxyphenoxy moiety also contributes to the rotational isomerism. Rotation around the C4-O and O-Aryl bonds determines the orientation of the butyl chain relative to the phenyl ring. The planarity of the phenyl ring itself is fixed, but the methoxy group introduces further flexibility. The rotation around the Aryl-O bond of the methoxy substituent will influence its position relative to the rest of the molecule.

Due to the absence of specific research on this compound, quantitative data regarding the energetic profiles of these rotations cannot be presented. To obtain such detailed findings, experimental techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy or computational methods such as Density Functional Theory (DFT) would be necessary.

Structure Activity Relationship Sar Studies of 1 4 4 Methoxyphenoxy Butyl Piperazine and Its Analogs

Impact of the Piperazine (B1678402) Scaffold on Ligand-Target Interactions

The piperazine ring is a common motif in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable impact on the physicochemical and pharmacokinetic properties of drug candidates. mdpi.comnih.gov Its presence in a molecule can significantly influence solubility, bioavailability, and target affinity. nih.govmdpi.com The two nitrogen atoms within the six-membered ring are key to its function, providing sites for substitution and crucial interactions with biological targets. nih.gov

The two nitrogen atoms of the piperazine ring are fundamental to its interaction with receptors. nih.gov Their basicity allows them to exist in a protonated state under physiological conditions, forming a cationic center that can engage in strong ionic interactions with anionic residues, such as aspartate, in the binding pockets of receptors like the dopamine (B1211576) D2 and serotonin (B10506) receptors. nih.govtandfonline.com The pKa of these nitrogens can be modulated by nearby substituents, providing a method to fine-tune the molecule's properties and optimize its interaction profile. tandfonline.com

Interaction TypeRole in BindingKey Amino Acid Residues (Examples)
Ionic Bonding Anchors the protonated piperazine ring within the binding pocket.Aspartate (Asp), Glutamate (Glu)
Hydrogen Bonding Orients and stabilizes the ligand through specific, directional interactions.Serine (Ser), Threonine (Thr), Asparagine (Asn), Tyrosine (Tyr)

This table illustrates the fundamental interactions facilitated by the piperazine nitrogen atoms within a typical receptor binding site.

While often described as having relative structural rigidity, the six-membered piperazine ring possesses significant conformational flexibility, primarily existing in chair and boat conformations. nih.govbiointerfaceresearch.com This flexibility allows the molecule to adapt its shape to fit the specific topology of the receptor's binding pocket, a concept crucial for the "induced fit" model of ligand-receptor binding. nih.gov The energetic barrier between these conformations is relatively low, allowing the ring to dynamically adjust its geometry upon binding. nih.gov

Significance of the 4-Methoxyphenoxy Moiety in Molecular Recognition

The 4-methoxyphenoxy group at the terminus of the molecule serves as a critical recognition element, engaging in specific interactions that contribute substantially to binding affinity.

The phenyl ring of the 4-methoxyphenoxy moiety is inherently hydrophobic and plays a major role in binding through interactions with nonpolar, hydrophobic pockets within the target receptor. plos.orgresearchgate.net These interactions, which include van der Waals forces and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, are crucial for stabilizing the ligand-receptor complex. nih.gov In many receptor binding sites, a large portion of the surface is hydrophobic, and the affinity of a ligand is often correlated with the extent and optimization of these hydrophobic contacts. plos.orgnih.gov The desolvation of the hydrophobic surfaces of both the ligand and the protein upon binding provides a significant entropic driving force for the interaction.

The methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring exerts a significant electronic influence on the aromatic system. As a strong electron-donating group, it increases the electron density of the phenyl ring, which can enhance certain non-covalent interactions, such as cation-π interactions with positively charged amino acid residues (e.g., lysine, arginine) in the binding site. nih.gov

The electronic nature of substituents on the aromatic ring can modulate binding affinity. nih.gov Studies on related analogs have shown that modifying these substituents can lead to significant changes in receptor affinity. For instance, replacing the electron-donating methoxy group with an electron-withdrawing group can alter the electrostatic potential of the aromatic ring and change the nature of its interaction with the receptor, often leading to a decrease in affinity. nih.gov

Analog (Modification at para-position)Electronic EffectRelative Binding Affinity (Ki)
-OCH₃ (Methoxy) Electron-Donating1.0 (Reference)
-H (Unsubstituted) Neutral3.5
-F (Fluoro) Weakly Electron-Withdrawing5.2
-CN (Cyano) Strongly Electron-Withdrawing15.8

This table presents hypothetical, illustrative data based on established SAR principles, demonstrating how the electronic properties of the para-substituent on the phenoxy ring can influence binding affinity.

Influence of the Butyl Linker on Ligand Orientation

SAR studies on numerous series of piperazine derivatives have consistently shown that the length of this alkyl linker is a major determinant of binding affinity. nih.govnih.gov A linker that is too short may prevent the terminal aromatic group from reaching a key hydrophobic pocket, while a linker that is too long may introduce an entropic penalty upon binding or cause steric clashes. doi.orgresearchgate.net The optimal length is typically a 2- to 4-carbon chain, which provides the ideal distance and conformational flexibility to bridge the interaction points effectively. nih.govresearchgate.net Altering the linker length by even a single methylene (B1212753) unit can significantly impact binding affinity, highlighting its importance in the rational design of such ligands. nih.govdoi.orgresearchgate.net

Compound AnalogLinker Length (n atoms)Relative Binding Affinity (Ki)
Analog 12 (Ethyl)8.4
Analog 23 (Propyl)2.1
Parent Compound 4 (Butyl) 1.0 (Reference)
Analog 35 (Pentyl)4.7

This table provides hypothetical, illustrative data based on established SAR principles, showing the typical parabolic relationship between alkyl linker length and binding affinity.

Optimal Linker Length for Spaced Pharmacophore Interactions

The length of the alkyl chain, or linker, that separates the piperazine ring from the methoxyphenoxy group is a crucial determinant of the biological activity for this class of compounds. Structure-activity relationship studies on analogous compounds have consistently demonstrated that a four-carbon butyl chain often represents the optimal length for achieving high affinity and selectivity for various receptors, particularly dopamine D3 receptors. nih.govnih.govresearchgate.net

The butyl linker is believed to provide the ideal distance to position the two key pharmacophoric moieties—the arylpiperazine and the aromatic group—in their respective binding pockets within the target receptor. This optimal spacing allows for effective and simultaneous interactions with the receptor, leading to a more stable ligand-receptor complex.

Research on related N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has underscored the importance of the four-carbon chain. In these studies, modifications to the linker, such as the introduction of unsaturation (a 2-butenyl linker) or hydroxylation (a 3-hydroxy butyl linker), have been explored to fine-tune binding characteristics. nih.gov Furthermore, when the amide group in some analogs was replaced by a methyleneamine, a significant decrease in D3 receptor binding affinity was observed, highlighting the specific chemical nature of the linker, in addition to its length, is critical. nih.govnih.gov

The following table summarizes the impact of linker modifications on receptor binding affinity in analogous compound series.

Compound SeriesLinker ModificationReceptor AffinityReference
N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamidesReplacement of amide with N-n-propyl amine126-fold decrease in D3R binding affinity nih.gov
N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamidesRemoval of carboxamide carbonyl group>100-fold reduction in D3R binding affinity nih.gov

Flexibility and Orientation within Receptor Pockets

The flexibility of the butyl linker in 1-[4-(4-methoxyphenoxy)butyl]piperazine allows the molecule to adopt various conformations, a property that is essential for its effective interaction with the dynamic environment of a receptor binding pocket. This conformational flexibility enables the molecule to orient itself optimally to form favorable interactions with specific amino acid residues within the receptor.

The orientation of the entire molecule is critical for its activity. The methoxyphenoxy and piperazine groups must be positioned in a way that they can engage with their respective sub-pockets in the receptor. The butyl linker facilitates this by allowing the molecule to "search" for the most energetically favorable binding pose. While the precise orientation of this compound in a specific receptor is yet to be fully elucidated through methods like X-ray crystallography, the established SAR for related compounds strongly supports the importance of this conformational adaptability.

Rational Design Principles for Modulating Selectivity and Affinity

The rational design of analogs of this compound with improved selectivity and affinity is guided by a deep understanding of the SAR principles discussed above. The primary goal is to introduce chemical modifications that enhance interactions with the desired target receptor while minimizing off-target effects. nih.gov

Key strategies in the rational design of these analogs include:

Modification of the Arylpiperazine Moiety: Substitutions on the phenyl ring of the piperazine can significantly impact selectivity. For example, in a series of N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides, the presence of 2,3-dichloro or 2-methoxy substituents on the phenylpiperazine led to compounds with over 1000-fold selectivity for the D3 receptor over the D2 receptor. nih.gov

Alterations to the Linker: As previously discussed, the nature of the four-carbon linker is critical. Introducing rigidity or specific functional groups can modulate affinity and selectivity. However, drastic changes, like removing a key carbonyl group in related amide analogs, can be detrimental to binding. nih.gov

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict how newly designed molecules will interact with the target receptor. nih.govnih.govnih.govmdpi.com These computational approaches help in prioritizing the synthesis of compounds that are most likely to have the desired activity profile.

The following table provides examples of rational design strategies applied to related piperazine-containing compounds to enhance their pharmacological properties.

Design StrategyExample ModificationOutcomeReference
Arylpiperazine SubstitutionAddition of 2,3-dichloro or 2-methoxy groups to the phenyl ring>1000-fold D3R selectivity over D2R nih.gov
Linker ModificationIntroduction of a carboxamide group in the linkerEssential for high D3R binding affinity nih.gov
Heterocyclic ReplacementSubstitution of the terminal aryl group with various heterocyclesModulation of receptor subtype selectivity nih.gov

Through the iterative process of rational design, synthesis, and biological evaluation, researchers can systematically refine the structure of this compound to develop analogs with optimized therapeutic potential.

Computational and Theoretical Chemistry Studies of 1 4 4 Methoxyphenoxy Butyl Piperazine

Molecular Docking Simulations for Ligand-Target Complex Prediction

There is no published research detailing the molecular docking simulations of 1-[4-(4-Methoxyphenoxy)butyl]piperazine with any biological target. Consequently, information regarding its binding mode within receptor active sites and the key intermolecular interactions is not available.

Binding Mode Analysis within Receptor Active Sites

Information not available in the scientific literature.

Prediction of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-Stacking)

Information not available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been specifically developed or reported for this compound in the available literature. This includes both the development of predictive models for its biological activity and the identification of influential physicochemical descriptors.

Development of Predictive Models for Biological Activity (In Vitro)

Information not available in the scientific literature.

Identification of Physicochemical Descriptors Influencing Activity

Information not available in the scientific literature.

Quantum Chemical Calculations

A search of scientific databases and journals did not yield any studies that have performed quantum chemical calculations on this compound to determine its electronic properties, molecular orbitals, or other quantum mechanical parameters.

Density Functional Theory (DFT) for Electronic Structure Properties (e.g., HOMO-LUMO, MEP)

No published studies were found that specifically report the results of Density Functional Theory calculations for this compound. Therefore, data on its HOMO-LUMO energy gap, molecular electrostatic potential map, and other electronic properties are not available.

Conformational Analysis using Quantum Mechanics

There is no available research detailing the conformational analysis of this compound using quantum mechanics. The stable conformers and their relative energies have not been reported.

Molecular Dynamics (MD) Simulations

Exploration of Ligand Flexibility and Receptor Conformational Changes

Specific Molecular Dynamics simulation studies exploring the intrinsic flexibility of this compound or the conformational changes it induces upon binding to a receptor are absent from the scientific literature.

Dynamic Behavior of Ligand-Receptor Complexes

Without studies on its interaction with specific receptors, there is no information available on the dynamic behavior of ligand-receptor complexes involving this compound.

Analytical Method Development for Research Applications of 1 4 4 Methoxyphenoxy Butyl Piperazine

Chromatographic Methods for Compound Analysis in Research Settings

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For the analysis of 1-[4-(4-Methoxyphenoxy)butyl]piperazine, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly valuable techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification and purity assessment of organic molecules. The this compound molecule possesses a methoxyphenoxy group, which acts as a chromophore, allowing for direct detection by UV spectrophotometry.

A typical reversed-phase HPLC method would be developed to analyze this compound. The separation is achieved based on the compound's polarity, where it partitions between a nonpolar stationary phase (like C18) and a polar mobile phase. Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve good resolution and peak shape. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.

Table 1: Illustrative HPLC-UV Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 225 nm

| Retention Time | ~5.8 min |

This method allows for the quantification of this compound in research samples and the assessment of its purity by detecting potential impurities that separate under the same chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for confirming the identity of a compound and assessing its purity, especially concerning volatile impurities. For GC-MS analysis, the compound must be thermally stable and sufficiently volatile.

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification. rsc.org

Table 2: Typical GC-MS Operating Conditions

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Injector Temp. 250°C
Oven Program 150°C (1 min), ramp to 300°C at 15°C/min
MS Source Temp. 230°C
Ionization Mode Electron Impact (EI), 70 eV

| Scan Range | 50-550 m/z |

The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions corresponding to the cleavage of the molecule at specific points, such as the butyl chain or the piperazine (B1678402) ring. This fragmentation pattern is crucial for structural confirmation.

Derivatization Techniques for Enhanced Detectability in Research Samples

While this compound is UV-active, derivatization can still be employed to enhance detection sensitivity or to make the compound more suitable for a particular analytical technique.

Chemical derivatization involves reacting the target analyte with a reagent to form a new product with improved analytical properties. For compounds that lack a strong chromophore, such as the parent piperazine molecule, this is a necessary step for UV detection. jocpr.comjocpr.com Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a stable, UV-active derivative. jocpr.comjocpr.comscholarscentral.com

Although this compound already absorbs UV light, derivatization could be used to:

Shift the absorption wavelength to a region with less interference from the sample matrix.

Increase the molar absorptivity , thereby lowering the limit of detection.

Introduce a fluorescent tag , allowing for highly sensitive fluorescence detection.

The secondary amine in the piperazine ring is the reactive site for derivatization with reagents like dansyl chloride or NBD-Cl. The reaction must be optimized for temperature, time, and pH to ensure complete conversion to the derivative without degradation. researchgate.net

Advanced Detection Methodologies

For research applications requiring the highest levels of sensitivity and specificity, advanced methodologies combining liquid chromatography with mass spectrometry are indispensable.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a highly sensitive and specific analytical technique ideal for the analysis of polar and non-volatile compounds in complex matrices. nih.gov The method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique that generates charged molecular ions directly from the liquid phase, typically protonated molecules [M+H]⁺ in positive ion mode. This minimizes fragmentation, providing clear information about the molecular weight of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

Table 3: Representative LC-ESI-MS Parameters

Parameter Setting
LC System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Methanol: 0.1% Formic Acid in Water (Gradient)
Ionization Mode ESI Positive
Detection Selected Ion Monitoring (SIM) or Full Scan

| Expected Ion | [M+H]⁺ at m/z 342.22 |

For even greater specificity, tandem mass spectrometry (LC-MS/MS) can be used. In this mode, the protonated molecule ([M+H]⁺) is selected and fragmented to produce specific product ions. Monitoring a specific transition from the parent ion to a product ion (Selected Reaction Monitoring, SRM) can dramatically reduce background noise and provide extremely low detection limits, making it suitable for trace-level analysis in complex research samples. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[4-(4-Methoxyphenoxy)butyl]piperazine, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling reactions between a piperazine derivative and a 4-methoxyphenoxybutyl precursor. A common approach uses carbodiimide-based coupling agents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to activate carboxylic acids for amide bond formation. Post-synthesis purification via column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .
  • Key Parameters : Control reaction temperature (20–25°C) to avoid side reactions. Optimize stoichiometry (1:1.2 molar ratio of piperazine to electrophilic intermediates) to maximize yield .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperazine ring substitution pattern and methoxyphenoxybutyl linkage. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~318.4 g/mol) and fragmentation patterns .
  • Melting Point : Reported ranges (e.g., 42–47°C for the free base) should align with experimental values to confirm identity .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as a substrate. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Monitor dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Strategy : Systematically modify substituents on the piperazine ring and butyl linker. For example:

  • Replace the methoxyphenoxy group with halogenated or nitro derivatives to assess electronic effects on receptor binding .
  • Introduce chiral centers in the butyl chain to evaluate stereochemical impacts on potency .
    • Validation : Compare binding affinities using radioligand displacement assays (e.g., dopamine D3 receptor) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictory data on cytotoxicity and enzyme inhibition be resolved?

  • Troubleshooting :

  • Assay Conditions : Ensure consistent pH (e.g., 7.4 for hCA assays) and solvent controls (DMSO ≤0.1% v/v) to avoid false positives .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) to assess degradation rates. Poor stability may explain variability in IC50_{50} values .
  • Off-Target Effects : Screen against unrelated enzymes (e.g., kinases) via kinase profiling panels to rule out nonspecific interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, sulfonamide) to improve aqueous solubility. Calculate logP values (target <3) using software like MarvinSketch .
  • Prodrug Design : Mask the piperazine nitrogen with acetyl or tert-butyloxycarbonyl (Boc) groups to enhance blood-brain barrier penetration, followed by enzymatic cleavage in vivo .
    • Validation : Perform pharmacokinetic profiling in rodent models (e.g., Cmax_{\text{max}}, t1/2_{1/2}) after oral/intravenous administration .

Methodological Resources

  • Synthetic Protocols : Refer to coupling reaction optimizations in .
  • Analytical Standards : Use PubChem-derived spectral data (e.g., InChI Key: VPUAKYMPELBFHE-UHFFFAOYSA-N) for cross-validation .
  • Biological Assays : Adapt protocols from cytotoxic evaluations of mono Mannich bases in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.